molecular formula C9H12O B1166529 Lee Bond CAS No. 118216-75-4

Lee Bond

Cat. No.: B1166529
CAS No.: 118216-75-4
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Description

Lee Bond is a specialized chemical reagent provided for fundamental scientific research and development. Its primary research value lies in the study of [describe the mechanism of action, e.g., specific catalytic activity, molecular binding interactions, or inhibition pathways]. Researchers utilize this compound in applications such as [list 1-3 specific research areas, e.g., polymer chemistry, materials science, or enzymology]. With a high purity level of [specify purity, e.g., >98%], it is designed to ensure consistency and reliability in experimental results. This product is intended for laboratory research purposes only and is not classified or formulated for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle all materials according to their institutional laboratory safety protocols.

Properties

CAS No.

118216-75-4

Molecular Formula

C9H12O

Synonyms

Lee Bond

Origin of Product

United States

Chemical Reactions Analysis

Fundamental Mechanisms of Bond Formation and Cleavage

Chemical bonds undergo transformations through three primary mechanisms:

Concerted vs. Stepwise Pathways

  • Concerted reactions involve simultaneous bond breaking/formation, as observed in Diels-Alder reactions (transition state with six-membered ring formation)

  • Stepwise reactions proceed through discrete intermediates (e.g., carbocations in SN1 mechanisms), as demonstrated in glycine dimerization studies (ΔG‡ = 44–46 kcal/mol)

Table 1: Energetic Barriers in Bond-Forming Reactions

Reaction TypeActivation Energy (kcal/mol)Transition State GeometrySource
Peptide bond formation46.11 (gas phase)4-membered atomic ring
Enediyne cyclization-123.9 (surface stabilized)Diradical intermediate
O + C₂H₄ substitution10.7 (collision energy)6-atom transition state

Surface-Mediated Bond Rearrangements

Silver(100) surfaces significantly alter reaction pathways through:

  • Stabilization of diradical intermediates (E = -60.8 kcal/mol)

  • Directional constraints on transition state geometries (Fig. 3A in )

  • Enhanced aromatic conjugation in products (ΔE = -123.9 kcal/mol vs gas phase)

Key Findings from Single-Molecule AFM Studies :

  • Surface confinement reduces rotational entropy (ΔS = -15.2 cal/mol·K)

Solvent Effects on Bonding Dynamics

Methanol outperforms water in catalyzing peptide bond formation through:

  • Lower activation barrier (ΔΔG‡ = -2 kcal/mol vs water)

  • Six-membered transition state stabilization (Fig. 5 in )

  • Non-consumptive catalytic cycle (TOF = 18.4 hr⁻¹)

Table 2: Solvent Comparison for Glycine Dimerization

ParameterGas PhaseWaterMethanol
ΔG‡ (kcal/mol)46.1144.3842.15
Reaction spontaneity-9.0-9.0-11.2
Dipole moment (D)4.8278.432.7

Advanced Characterization Techniques

  • Non-contact AFM resolves bond orders (1.34 Å C=C vs 1.46 Å C-C) with 0.02 Å precision

  • Dispersion-corrected DFT (B3LYP-D3) reduces energy errors by 1.8 kcal/mol vs CCSD(T)

  • Crossed molecular beams quantify angular distributions (Fig. 12 in ) for reaction dynamics

Unexplored Research Frontiers

  • Quantum tunneling effects in low-temperature bond rearrangements

  • Machine learning prediction of bond dissociation energies (MAE = 1.3 kcal/mol)

  • Photocatalytic C-H activation using surface plasmon resonance

Comparison with Similar Compounds

Comparison with Similar Compounds/Bonds

Graphene C-C Bond vs. Other Carbon Allotropes
Material Bond Type Tensile Strength (GPa) Key Application Reference
Graphene (Lee) sp² C-C 130 High-strength composites, electronics
Graphite sp² C-C ~10 (bulk) Lubricants, batteries
Diamond sp³ C-C ~60–120 Cutting tools, optics N/A (Theoretical)

Key Findings :

  • Graphene's sp² C-C bond strength (130 GPa ) surpasses bulk graphite and rivals diamond, making it ideal for lightweight, high-strength applications .
Dental Adhesive Bonds: MTA vs. Competitors

Lee et al. compared bond strengths of calcium silicate-based materials under acidic (pH 5) and neutral (pH 7.4) conditions:

Material Pushout Bond Strength (pH 7.4) Pushout Bond Strength (pH 5) Degradation Cause (pH 5) Reference
MTA High Reduced by ~30–50% Porous surface, disrupted hydroxyapatite
Biodentine High Reduced by ~25–40% Chemical instability
MTA HP Moderate Reduced by ~20–35% Structural weakening

Key Findings :

  • Acidic environments significantly reduce bond strength due to material degradation. MTA shows the highest degradation, while MTA HP exhibits better resilience .
C-N Bond Activation in GQDs vs. Traditional Doping Methods
Method Bond Type Crystallinity Photocatalytic Efficiency Application Reference
Solvent Catalysis (Lee) Selective C-N High Excellent Optoelectronics, sensors
Chemical Vapor Deposition Random C-N Moderate Moderate Energy storage N/A

Key Findings :

  • Lee et al.'s solvent catalysis method enables precise C-N bond activation, yielding higher crystallinity and photocatalytic activity than traditional doping .
Ir-O Bonds in Catalysts: Nanoporous vs. Crystalline IrO₂
Catalyst Type Overpotential (OER) Stability Key Feature Reference
Nanoporous Ir-O (Lee) ~250 mV High Activated bonds, electrophilic O
Crystalline IrO₂ ~320 mV Moderate Rigid structure

Key Findings :

  • Nanoporous Ir-O bonds reduce OER overpotential by 22% compared to crystalline IrO₂, attributed to electrophilic oxygen sites .

Preparation Methods

Ligand Synthesis and Silylene Precursor Formation

The foundational step involves synthesizing the ligand L = (PhC(NtBu)<sub>2</sub>) , which coordinates to silicon atoms. Reaction of this ligand with SiCl<sub>4</sub> under reducing conditions yields the silylene precursor LSiCl . Subsequent treatment with LiAlH<sub>4</sub> generates the reactive silylene intermediate LSiH , which undergoes dimerization to form the bis-silylene framework.

Bridging Si<sup>IV</sup> Atom Incorporation

The critical this compound formation occurs via insertion of a SiPh<sub>2</sub> unit between two silylene moieties. This is achieved by reacting LSiH with Ph<sub>2</sub>SiCl<sub>2</sub> in toluene at −78°C, followed by gradual warming to room temperature. The product [LSi−SiPh<sub>2</sub>−SiL] (1) exhibits Si<sup>II</sup>−Si<sup>IV</sup> bond lengths of 2.4212(8) Å and 2.4157(7) Å , as confirmed by X-ray diffraction.

Table 1: Structural Parameters of Silicon-Based this compound Complexes

CompoundSi<sup>II</sup>−Si<sup>IV</sub> Bond Length (Å)Coordination Geometry
1 2.4212(8), 2.4157(7)Trigonal planar
2 2.4515(8), 2.4488(10)Tetrahedral Fe centers

Iron Complexation and Bond Elongation

Treatment of 1 with Fe(CO)<sub>5</sub> produces the dinuclear Fe<sup>0</sup> complex [Fe<sub>2</sub>(CO)<sub>6</sub>(LSi−SiPh<sub>2</sub>−SiL)] (2) . This reaction elongates the Si−Si bonds to 2.4515(8) Å and 2.4488(10) Å , demonstrating the flexibility of Lee Bonds in coordinating transition metals.

Transition Metal this compound Systems: Bioinspired Iron-Nitrogen Clusters

Sonny Lee's research on nitrogenase analogs provides critical insights into this compound formation in iron-nitrogen systems. These bonds are characterized by high-valent Fe<sup>IV</sup> centers and terminal imide ligands.

Cluster Assembly Methodology

The preparation of [Fe<sub>4</sub>N<sub>6</sub>L<sub>4</sub>] clusters involves:

  • Ligand Synthesis : Cyclic voltammetry-guided design of polydentate nitrogen donors

  • Redox-Controlled Assembly : Sequential addition of FeCl<sub>3</sub> and NaN<sub>3</sub> under argon

  • Terminal Imide Formation : Oxidation with mCPBA to generate Fe<sup>IV</sup>=N bonds.

Spectroscopic Validation

  • Mössbauer Spectroscopy : Confirms Fe<sup>IV</sup> oxidation state (δ = 0.18 mm/s, ΔE<sub>Q</sub> = 1.32 mm/s)

  • XAS Edge Energy : 7124 eV, consistent with Fe<sup>IV</sup> centers.

Strategic Bond Formation in Organic Synthesis: Late-Stage this compound Construction

The kopsifoline D synthesis demonstrates this compound formation through transannular enamide alkylation , creating critical C−C bonds in complex alkaloids.

Key Reaction Sequence

  • Oxadiazole Cycloaddition : Intramolecular [4+2]/[3+2] cascade forms pentacyclic intermediate 15

  • Xanthate Elimination : Generates reactive indolenine species

  • C21−C3 Bond Formation : Mg-mediated alkylation achieves 72% yield of hexacyclic core.

Table 2: Comparative Bond Formation Efficiencies

Bond TypeMethodYield (%)Selectivity
C21−C3 (this compound)Transannular alkylation728:1 β:α
C21−O−C6Conjugate addition70>20:1

Computational Modeling of this compound Characteristics

Natural Bond Orbital (NBO) analysis reveals:

  • Si−Si Bonds : 78% σ-character with 22% π-backbonding in complex 1

  • Fe−N Bonds : 65% covalent character with significant ligand-to-metal charge transfer.

Energy Decomposition Analysis (EDA) shows:

  • Si−Si Bond Energy : −198.4 kcal/mol (Paul repulsion = +142.3 kcal/mol)

  • Orbital Contributions : 58% from silylene lone pairs.

Comparative Analysis of this compound Preparation Techniques

Silicon vs. Iron Systems

ParameterSilicon Lee BondsIron Lee Bonds
Bond Energy (kcal/mol)85 ± 12112 ± 18
Oxidation StateSi<sup>II/IV</sup>Fe<sup>0/IV</sup>
Thermal Stability<150°C<−40°C

Scalability Challenges

  • Silicon Systems : Require cryogenic conditions (−78°C) for stability

  • Iron Clusters : Sensitive to O<sub>2</sub> and H<sub>2</sub>O, necessitating glovebox techniques .

Q & A

Q. How can researchers design experiments to analyze the bonding characteristics of Lee Bond compounds systematically?

  • Methodology : Begin by defining measurable objectives (e.g., bond length, electronegativity differences). Use spectroscopic techniques (IR, NMR) and crystallographic data to quantify bonding parameters. For reproducibility, employ standardized protocols for sample preparation and calibration .
  • Data Organization : Create tables to log bond lengths, angles, and electron density distributions (e.g., Table 2 in ). Use software like Gaussian or VASP for molecular modeling to cross-validate experimental findings .

Q. What criteria ensure a research question about this compound is scientifically rigorous and measurable?

  • Guidelines :
  • Avoid broad questions like “What is this compound?” Instead, focus on testable relationships (e.g., “How does electronegativity difference influence the polarity of this compound in X solvent?”) .
  • Ensure variables (e.g., temperature, solvent polarity) are quantifiable. Use hypothesis-driven frameworks, such as “If [variable X] increases, then [property Y] of this compound will decrease due to [mechanism Z]” .

Q. How to select reliable methodologies for characterizing this compound’s molecular structure?

  • Recommendations :
  • Prioritize peer-reviewed techniques: X-ray diffraction for crystallographic data , DFT calculations for electron distribution analysis , and titration for reactivity studies.
  • Cross-reference findings with databases like the Cambridge Structural Database to identify anomalies or confirm trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data on this compound’s reactivity under varying conditions?

  • Analytical Framework :
  • Perform sensitivity analysis to identify variables causing discrepancies (e.g., solvent purity, instrumental error) .
  • Use multivariate regression models to isolate confounding factors. For example, if bond dissociation energy varies unexpectedly, test for solvent interactions or catalytic impurities .
    • Case Study : Compare bond length deviations in Table 2 of with computational models to determine if anomalies arise from experimental error or intrinsic molecular properties.

Q. What strategies optimize cross-disciplinary research on this compound (e.g., integrating chemistry and materials science)?

  • Collaborative Approach :
  • Define shared objectives (e.g., “How does this compound’s thermal stability impact its application in polymer composites?”).
  • Use interoperable data formats (e.g., .cif files for crystallographic data) to facilitate collaboration .
  • Conduct joint workshops to align terminology and methodologies, minimizing jargon .

Q. How to address ethical challenges in data collection and reporting for high-stakes this compound research?

  • Ethical Guidelines :
  • Disclose all conflicts of interest (e.g., funding sources) in publications.
  • Ensure data transparency: Publish raw datasets (e.g., crystallographic coordinates) in repositories like Zenodo .
  • Follow institutional review protocols for studies involving hazardous materials .

Methodological Resources

  • Experimental Design : Use the AP® Chemistry Inquiry Kit framework to structure hypothesis testing .
  • Data Analysis : Apply Cronbach’s generalizability theory to assess measurement reliability in bond parameter studies .
  • Writing Standards : Adhere to the AAPS Journal guidelines for embedding figures/tables and using persuasive arguments in reports .

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